molecular formula C10H9FN4O B2925350 N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1235050-95-9

N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2925350
CAS No.: 1235050-95-9
M. Wt: 220.207
InChI Key: NPMZDIWWSADJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule featuring a 1,2,3-triazole core, a common pharmacophore in medicinal chemistry. The 1,2,3-triazole scaffold is known for its metabolic stability and ability to participate in hydrogen bonding, which makes it a valuable building block in drug discovery and chemical biology. This specific compound incorporates a 4-fluorophenyl group and a methyl-substituted triazole, structural motifs often explored in the development of bioactive molecules. Research into analogous 1,2,3-triazole-4-carboxamide compounds has indicated potential for a range of biological activities, including service as molecular scaffolds for nuclear receptor inhibitors and as key components in enzyme inhibition studies . The presence of the carboxamide linkage offers a site for further molecular interaction and derivatization. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

N-(4-fluorophenyl)-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4O/c1-15-6-9(13-14-15)10(16)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMZDIWWSADJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate. The reaction can be summarized as follows:

    Preparation of Azide: The azide precursor is synthesized by reacting 4-fluoroaniline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield 4-fluorophenyl azide.

    Cycloaddition Reaction: The 4-fluorophenyl azide is then reacted with propargylamine in the presence of copper(I) iodide and sodium ascorbate to form the triazole ring.

    Formation of Carboxamide: The resulting triazole intermediate is then reacted with methyl isocyanate to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the triazole ring or the carboxamide group.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides in the presence of suitable catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole or carboxamide derivatives.

    Substitution: Substituted fluorophenyl triazole derivatives.

Scientific Research Applications

While a comprehensive data table and case studies specifically for the applications of "N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide" are not available in the provided search results, the information below synthesizes data on related triazole compounds and their applications, which may provide insight into the potential uses of the specified compound.

Triazole Derivatives: Synthesis and Biological Activity
Triazole derivatives, including this compound, have garnered significant attention in recent decades due to their chemotherapeutic potential . Research emphasizes the synthesis and application of 1,2,3-triazoles and 1,2,4-triazoles using both classical and green chemistry methods . These compounds are synthesized via various methods, including condensation reactions and cyclization processes .

Antimicrobial Applications
Some synthesized triazole derivatives have demonstrated antimicrobial activity . For instance, compounds with a hydrazide function exhibit moderate activity against Enterobacter aerogenes, Staphylococcus aureus, Enterococcus faecalis, and Bacillus cereus . Additionally, compounds containing 5-mercapto-1,3,4-oxadiazole rings linked to a 1,2,4-triazole nucleus via a methylene linkage also show antimicrobial properties .

Anticancer Research
Certain N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides have shown remarkable antiproliferative activity against leukemia cell lines and high cytotoxicity towards kidney, melanoma, and renal cancer cell lines . One specific compound, 4a, displayed activity comparable to doxorubicin against Jurkat cells and was further studied for its biocompatibility and anticancer activity in NCI60 cell lines .

Src Kinase Inhibitors
1,4-disubstituted 1,2,3-triazoles derivatives have been designed and prepared as potential inhibitors for Src kinase . Specific compounds, such as methyl 2-(4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)acetate and methyl 2-(4-(2-fluorophenyl)-1H-1,2,3-triazol-1-yl)acetate, were synthesized and characterized, showing potential in this area .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of essential biological processes, resulting in therapeutic effects. The molecular targets and pathways involved vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituents on Triazole Core Amide Substituent Biological Activity/Notes Reference
N-(4-Fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (Target Compound) 1-methyl 4-fluorophenyl Anticancer (e.g., CNS cancer SNB-75 cells)
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 5-cyclopropyl, 1-(4-methoxyphenyl) 4-chlorophenyl Anticancer (structural study)
5-Amino-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 5-amino, 1-(4-methoxyphenyl) 4-fluorophenyl Higher lipophilicity due to methoxy group
N-(4-Chlorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide (6q) 1-(4-fluorophenyl) 4-chlorobenzyl Synthesized as MIF inhibitor (24% yield)
1-(4-Fluorophenyl)-5-methyl-N-[(3-phenyloxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide (B20) 5-methyl, 1-(4-fluorophenyl) 3-phenyloxazol-5-ylmethyl Anticancer (pyridineamide derivative)
5-Amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide 5-amino, 1-(3-chlorobenzyl) 4-fluorobenzyl Dual halogenation (Cl, F) for enhanced binding

Key Observations:

  • Fluorine vs. Chlorine: Halogen substitution at the phenyl ring (4-F vs. 4-Cl) impacts electronic effects. Fluorine’s electronegativity enhances dipole interactions, while chlorine’s larger size may improve hydrophobic binding. However, indicates minimal differences in inhibitory potency between halogens in some contexts (e.g., MGL inhibition) .
  • Methoxy vs.
  • Amino Substitution: 5-Amino derivatives (e.g., in and ) exhibit enhanced antiproliferative activity, suggesting amino groups facilitate hydrogen bonding with target proteins .
Anticancer Activity:
  • The target compound demonstrated selective activity against CNS cancer SNB-75 cells (GP = -27.30%), outperforming analogs like 5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide .
  • Compound B20 (), with a pyridineamide moiety, showed potent activity in vitro (IC50 values pending), highlighting the role of heterocyclic extensions in target engagement .

Physicochemical Properties

Property Target Compound N-(4-Chlorophenyl) Analog () 5-Amino Derivative ()
Molecular Weight 261.25 g/mol 387.83 g/mol 327.32 g/mol
LogP (Predicted) ~2.1 ~3.5 (due to cyclopropyl/methoxy) ~1.8 (amino group reduces lipo.)
Solubility Moderate (polar aprotic solvents) Low (high lipophilicity) High (polar amino group)

Synthesis Notes:

  • The target compound’s methyl group on the triazole core simplifies synthesis compared to cyclopropyl or methoxy-substituted analogs, which require additional steps for substituent introduction .

Biological Activity

N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current knowledge on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of 1,2,3-triazoles, which are known for their diverse pharmacological properties. The synthesis of this compound typically involves the reaction of 4-fluorobenzylamine with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid using coupling reagents such as carbonyldiimidazole (CDI) or similar agents to facilitate amide bond formation .

Anticancer Properties

Research indicates that derivatives of triazole compounds exhibit significant anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines by disrupting mitochondrial membrane potential and causing DNA damage without directly interacting with DNA . The mechanism often involves the activation of apoptotic pathways characterized by morphological changes in treated cells.

Table 1: Summary of Anticancer Activity in Triazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound 4aJurkat T-cells~0.5Induces apoptosis via mitochondrial damage
N-(4-FP)-TzMDA-MB-231 (Breast)~0.3DNA fragmentation and chromatin condensation
CAIAML Clinical Specimens0.4NF-κB inhibition and ROS generation

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research shows that similar triazole derivatives demonstrate potent activity against various bacterial strains. The mechanism typically involves disruption of bacterial cell walls or interference with metabolic pathways .

Table 2: Antimicrobial Activity of Triazole Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Triazole Derivative AStaphylococcus aureus32 µg/mL
Triazole Derivative BEscherichia coli16 µg/mL
N-(4-FP)-TzEnterococcus faecalis8 µg/mL

Case Studies

A notable study involving related triazole derivatives demonstrated selective cytotoxicity at nanomolar doses towards human leukemic cells. The study reported that specific compounds induced significant morphological changes indicative of apoptosis and were comparable in efficacy to established chemotherapeutics like doxorubicin .

Another investigation into the antimicrobial effects of triazole derivatives found that certain modifications to the triazole ring enhanced activity against resistant strains of bacteria. This highlights the importance of structural variations in optimizing biological efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by carboxamide formation. A typical protocol involves condensing 4-fluoroaniline with a methyl-substituted triazole precursor, followed by coupling with an activated carbonyl agent (e.g., EDCI/HOBt). Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio for amine to carbonyl) and reaction temperature (60–70°C). Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) improves purity. For analogs, substituent effects on regioselectivity should be monitored using LC-MS .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be observed?

  • Methodological Answer :

  • 1H NMR : A singlet at δ ~2.50 ppm for the triazole-bound methyl group, aromatic protons (4-fluorophenyl) as doublets at δ ~7.20–7.50 ppm (J = 8.5 Hz), and a carboxamide NH signal at δ ~10.30 ppm (exchangeable with D2O) .
  • 13C NMR : A carbonyl carbon at δ ~165 ppm and a CF carbon at δ ~162 ppm (JC-F = 245 Hz).
  • FT-IR : Stretching vibrations at ~1680 cm⁻¹ (C=O) and ~1540 cm⁻¹ (triazole ring) .

Q. How can aqueous solubility challenges be addressed during in vitro assays?

  • Methodological Answer : Due to low water solubility (<0.1 mg/mL), co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes (e.g., β-cyclodextrin at 10 mM) are recommended. For cell-based assays, pre-solubilization in warm PBS (37°C) with sonication (15 min) improves dispersion. Dynamic light scattering (DLS) should confirm nanoparticle formation if aggregates persist .

Advanced Research Questions

Q. How can SHELXL be applied to resolve crystallographic ambiguities in this compound’s structure?

  • Methodological Answer : For single-crystal X-ray diffraction, SHELXL refines anisotropic displacement parameters (ADPs) and handles twinning or disorder. Key steps:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
  • Refinement : Apply the TWIN/BASF commands in SHELXL for twinned data. For disordered fluorophenyl groups, use PART/SUMP constraints. R-factors <5% indicate reliable geometry .
  • Validation : Check PLATON/ADDSYM for missed symmetry and CCDC Mercury for packing interactions.

Q. How should contradictory bioactivity data (e.g., COX-2 vs. HDAC inhibition) be analyzed?

  • Methodological Answer :

  • Dose-Response Curves : Compare IC50 values across assays (e.g., fluorometric HDAC vs. COX-2 ELISA). A >10-fold selectivity suggests a primary target.
  • Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to rule out non-specific binding.
  • Molecular Docking : Align the compound’s electrostatic potential maps (via Gaussian 16) with COX-2/HDAC active sites. A RMSD <2.0 Å supports binding hypotheses .

Q. What computational strategies are effective for predicting SAR in triazole-carboxamide analogs?

  • Methodological Answer :

  • QSAR Models : Train a model with descriptors like LogP, polar surface area (PSA), and Fukui indices. Use Random Forest regression (RDKit/PyBioMed) to correlate with IC50 data.
  • Free Energy Perturbation (FEP) : Simulate substituent effects (e.g., replacing fluorine with chlorine) on binding affinity using Schrödinger’s FEP+ module.
  • ADMET Prediction : SwissADME predicts BBB permeability (TPSA >90 Ų suggests poor penetration) and CYP450 inhibition risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.